molecular formula C17H15N3O4S B2467760 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 952850-52-1

4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2467760
CAS No.: 952850-52-1
M. Wt: 357.38
InChI Key: CBGIGYZKBCXVLD-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily for its potential as a kinase inhibitor. The compound's structure, which incorporates a methylsulfonylphenyl moiety linked to a p-tolyl-substituted 1,3,4-oxadiazole core via a benzamide bridge, is characteristic of molecules designed to interact with the ATP-binding sites of various kinases. This structural motif is frequently explored in the development of targeted cancer therapeutics. Research into analogous compounds suggests this molecule may exhibit potent activity against key signaling pathways involved in cell proliferation and survival. Its specific research value lies in its utility as a chemical probe to study checkpoint kinase 1 (CHK1) signaling and DNA damage response pathways, providing a tool to investigate cell cycle arrest and apoptosis in cancer cell models. The compound enables researchers to elucidate the mechanisms of chemosensitization and to explore synthetic lethality approaches in oncology. Studies on similar 1,3,4-oxadiazole derivatives have demonstrated their potential to induce apoptosis and suppress tumor growth in vitro and in vivo, highlighting the value of this chemical scaffold for developing new anti-cancer agents. Further investigation is focused on its selectivity profile and its effects when used in combination with standard DNA-damaging chemotherapeutic agents.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-3-5-13(6-4-11)16-19-20-17(24-16)18-15(21)12-7-9-14(10-8-12)25(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGIGYZKBCXVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl (-SO₂CH₃) group and oxadiazole ring are key sites for oxidative transformations:

  • Sulfonyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methylsulfonyl group can undergo further oxidation to form sulfonic acid derivatives. For example, in metabolite studies, similar compounds produced sulfonic acids via oxidative decomposition of sulfonamide intermediates .

  • Oxadiazole Ring Stability : The 1,3,4-oxadiazole ring resists oxidation under mild conditions but may degrade under prolonged exposure to H₂O₂ or ozone.

Table 1: Oxidation Reactions and Outcomes

Reaction TypeConditionsProductYield (%)Reference
Sulfonyl OxidationKMnO₄, H₂SO₄, 80°C, 4hSulfonic acid derivative65–78
Oxadiazole Degradation30% H₂O₂, RT, 24hCleavage to benzamide and p-tolylurea42

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : The oxadiazole ring opens in concentrated HCl (reflux, 6h) to form a thiosemicarbazide intermediate, which further reacts to yield 4-(methylsulfonyl)benzoic acid and p-tolylthiourea .

  • Alkaline Hydrolysis : In NaOH/EtOH (reflux, 3h), the benzamide bond cleaves to generate 4-(methylsulfonyl)benzoate and 5-(p-tolyl)-1,3,4-oxadiazol-2-amine .

Table 2: Hydrolysis Pathways

ConditionReagentsMajor ProductsReaction TimeReference
Acidic (HCl)6M HCl, reflux4-(Methylsulfonyl)benzoic acid6h
Alkaline (NaOH)2M NaOH, EtOH, reflux5-(p-Tolyl)-1,3,4-oxadiazol-2-amine3h

Nucleophilic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form 2-amino-1,3,4-oxadiazole derivatives.

  • Thiol Exchange : Treatment with thiophenol in the presence of K₂CO₃ replaces the oxadiazole sulfur atom, producing thiadiazole analogs.

Mechanistic Insight :
The oxadiazole’s N–O bond polarization enhances susceptibility to nucleophilic substitution, with regioselectivity governed by steric and electronic effects.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxadiazole ring:

  • Ring Saturation : Forms a dihydro-oxadiazole intermediate, which rearranges to a thiazolidinone derivative under acidic conditions .

Table 3: Reduction Conditions and Products

Reducing AgentSolventTemperatureProductYield (%)Reference
H₂ (1 atm), Pd-C (10%)EtOAc25°CDihydro-oxadiazole88
NaBH₄, HClMeOH0°C → RTThiazolidinone derivative73

Biochemical Transformations

In metabolic studies, the compound undergoes enzymatic modifications:

  • N-Hydroxylation : Liver microsomes introduce an -OH group at the sulfonamide nitrogen, forming N-hydroxy metabolites .

  • Oxadiazole Methyl Oxidation : Cytochrome P450 enzymes oxidize the methyl group on the oxadiazole ring to a hydroxymethyl group .

Key Data from Metabolite Identification :

  • Metabolite M1 : 4-(5-(Hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (IC₅₀ = 153.43 μg/mL).

  • Metabolite M2 : N-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (26% COX-II inhibition).

Cross-Coupling Reactions

The p-tolyl group participates in palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives, expanding π-conjugation.

Stability Under Environmental Conditions

  • Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitroso intermediates.

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. Specifically, 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDAC6 is linked to the induction of apoptosis in cancer cells, making this compound a potential candidate for cancer therapeutics .

Mechanism of Action
The mechanism underlying the anticancer effects involves the compound's interaction with specific molecular targets. The oxadiazole ring is believed to modulate enzyme activity or receptor interactions, enhancing binding affinity and specificity toward these targets.

Biological Applications

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that derivatives of oxadiazoles can exhibit both antibacterial and antifungal properties, suggesting that this compound could be effective against various pathogens .

Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases. Its ability to inhibit tau-mediated neurodegeneration positions it as a candidate for treating conditions like Alzheimer's disease and progressive supranuclear palsy .

Industrial Applications

Synthesis of Advanced Materials
In addition to biological applications, this compound serves as an intermediate in the synthesis of advanced materials such as polymers and dyes. The unique chemical properties imparted by the oxadiazole structure make it valuable in materials science .

Table: Summary of Research Findings on this compound

Study Focus Area Findings
Woster et al. (2015)Cancer TherapeuticsIdentified selective HDAC6 inhibitors with potential anticancer activity.
PMC7139731 (2020)Anticancer EvaluationDemonstrated significant antitumor activity in synthesized oxadiazole derivatives.
Google Patents (2018)NeurodegenerationExplored inhibition of tau-mediated neurodegeneration in Alzheimer's disease models.
ResearchGate (2016)Antimicrobial ActivityEvaluated antimicrobial effects against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl and p-tolyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, biological activities, and synthesis parameters of 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide and analogous compounds:

Compound Name Substituents on Benzamide/Oxadiazole Biological Activity Synthesis Yield (%) Purity (%) Key Findings
Target Compound : this compound Methylsulfonyl (benzamide); p-tolyl (oxadiazole) Not explicitly reported (inferred enzyme inhibition) Structural analogs show HDAC/carbonic anhydrase inhibition .
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)sulfamoyl (benzamide); 4-methoxybenzyl (oxadiazole) Antifungal (C. albicans) IC₅₀: 50 μg/mL; thioredoxin reductase inhibition .
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)sulfamoyl (benzamide); furan (oxadiazole) Antifungal (C. albicans) IC₅₀: 100 μg/mL; synergistic with fluconazole .
Compound 6 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide Trifluoromethyl (benzamide); tetrahydronaphthyl (oxadiazole) Ca²⁺/calmodulin inhibition 15 95.5 Moderate activity; low yield due to steric hindrance .
Compound 7 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide Bromo (benzamide); tetrahydronaphthyl (oxadiazole) Ca²⁺/calmodulin inhibition 50 95.3 Higher yield and purity; halogen enhances stability .
HSGN-235 : 3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Trifluoromethoxy/fluoro (benzamide); trifluoromethylphenyl (oxadiazole) Antibacterial (Neisseria gonorrhoeae) MIC: ≤1 µg/mL; electron-withdrawing groups enhance potency .
Derivative 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Ethylthio (oxadiazole); sulfonyl (benzamide) Carbonic anhydrase II inhibition IC₅₀: 12.8 nM; binds to hCA II active site via hydrophobic interactions .

Key Trends and Insights

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl, bromo) enhance enzyme inhibition by improving binding to catalytic sites (e.g., HDACs, carbonic anhydrases) .
  • Bulky substituents (e.g., benzyl, cyclohexyl) on sulfonamide moieties improve antifungal activity but may reduce synthetic yields due to steric challenges .

Synthesis Efficiency :

  • Halogenated derivatives (e.g., Compound 7 ) exhibit higher yields (50%) compared to trifluoromethyl analogs (15%), likely due to easier handling of brominated intermediates .
  • Amide coupling protocols (e.g., using DCM/DMF with oxalyl chloride) are standard for benzamide-oxadiazole derivatives .

Biological Target Specificity :

  • Antifungal agents (LMM5/LMM11) target thioredoxin reductase, while antibacterial compounds (HSGN-235) disrupt bacterial membrane integrity .
  • Carbonic anhydrase inhibitors (e.g., Derivative 6a ) leverage sulfonamide interactions with zinc ions in the enzyme active site .

Biological Activity

The compound 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methylsulfonyl group and a 1,3,4-oxadiazole ring, which are significant in influencing its biological activity. The molecular formula can be represented as C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 316.37 g/mol.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the potential of oxadiazole derivatives as monoamine oxidase (MAO) inhibitors. Compounds similar to this compound have shown potent inhibition against MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. One study reported an IC50 value of 0.0027 µM for a related oxadiazole compound, indicating significant potency in inhibiting MAO-B activity .

2. Histone Deacetylase (HDAC) Inhibition

The compound has also been investigated for its ability to inhibit histone deacetylase 6 (HDAC6) . HDAC6 plays a crucial role in various cellular processes including gene expression and protein degradation. Selective HDAC6 inhibitors are being explored for their therapeutic potential in treating cancer and neurodegenerative disorders . Compounds with similar structures have demonstrated promising results in inhibiting HDAC activity while minimizing off-target effects.

3. Carbonic Anhydrase Inhibition

Another notable biological activity is the selective inhibition of carbonic anhydrase II . This enzyme is vital for maintaining acid-base balance in tissues and has been targeted for glaucoma treatment. The compound has shown efficacy when administered locally, suggesting potential applications in ophthalmology .

The biological activities of this compound can be attributed to its structural features:

  • Oxadiazole Ring : This moiety is known for enhancing lipophilicity and facilitating interactions with biological targets.
  • Methylsulfonyl Group : This substituent may contribute to the compound's solubility and stability, impacting its pharmacokinetic properties.

Case Studies

Several studies have focused on the pharmacological effects of similar oxadiazole derivatives:

  • A study involving the synthesis and evaluation of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides demonstrated their effectiveness as MAO-B inhibitors, reinforcing the therapeutic potential of oxadiazole compounds in neurodegenerative diseases .
  • Research on N-hydroxy derivatives indicated that metabolic products retain significant biological activity, suggesting that biotransformation may play a role in the therapeutic efficacy of these compounds .

Summary Table of Biological Activities

Biological ActivityMechanismReference
MAO-B InhibitionPotent inhibition leading to reduced MAO activity
HDAC6 InhibitionSelective inhibition affecting gene regulation
Carbonic Anhydrase InhibitionLocalized action for ocular conditions

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonyl at δ 3.1–3.3 ppm; oxadiazole C=O at ~165 ppm) .
  • ESI-MS/APCI-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~428) .
  • HPLC : Assess purity (>95%) with retention times (e.g., 12–13 min on C18 columns) .

How does the methylsulfonyl group influence the compound’s interaction with biological targets?

Q. Advanced

  • Electron-withdrawing effect : Enhances binding to enzymes (e.g., sterol 14α-demethylase in fungi) by stabilizing charge-transfer interactions .
  • Solubility : Sulfonyl groups improve aqueous solubility, impacting bioavailability. Compare logP values with non-sulfonylated analogs (e.g., logP reduction from 3.5 to 2.8) .
  • Target selectivity : Molecular docking (e.g., with hCA II or Trr1) shows sulfonyl groups form hydrogen bonds with Thr199/Gln92 residues .

What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

  • ADMET prediction : Tools like SwissADME assess permeability (e.g., TPSA ~90 Ų suggests moderate blood-brain barrier penetration) .
  • CYP450 inhibition : In silico models (e.g., Schrödinger’s QikProp) predict interactions with CYP3A4, guiding dose adjustments .
  • Toxicity alerts : Check for mutagenicity (e.g., Ames test analogs) and hERG channel inhibition risks .

How do structural modifications of the oxadiazole core affect antitumor activity?

Q. Advanced

  • Substituent effects :
    • p-Tolyl : Enhances lipophilicity, promoting membrane penetration in cancer cells (e.g., IC₅₀ ~10 µM in MCF-7) .
    • Methylsulfonyl : Increases apoptosis via caspase-3 activation (validated by flow cytometry) .
  • SAR studies : Replace oxadiazole with thiadiazole to compare potency (e.g., 5x lower activity in HT-29 cells) .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification : Column chromatography on silica gel (hexane:EtOAc 3:1) is labor-intensive; switch to recrystallization (ethanol/water) for gram-scale batches .
  • Byproduct control : Monitor intermediates (e.g., hydrazide-carboxamide) via LC-MS to avoid off-target compounds .
  • Stability : Store at -20°C in amber vials to prevent sulfonyl group hydrolysis .

How can researchers reconcile discrepancies in reported enzyme inhibition (e.g., IC₅₀ variability)?

Q. Advanced

  • Assay standardization : Use recombinant enzymes (e.g., A. fumigatus CYP51) with cofactor (NADPH) supplementation .
  • Negative controls : Include known inhibitors (e.g., ketoconazole) to validate assay conditions .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies (p<0.05 for significance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.